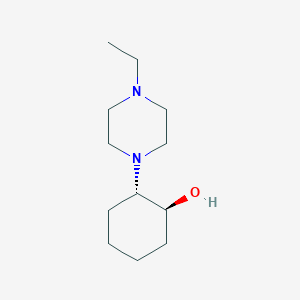
(1S,2S)-2-(4-ethylpiperazin-1-yl)cyclohexan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S,2S)-2-(4-ethylpiperazin-1-yl)cyclohexan-1-ol is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a cyclohexane ring substituted with an ethylpiperazine group and a hydroxyl group, making it a versatile molecule for research and industrial purposes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-2-(4-ethylpiperazin-1-yl)cyclohexan-1-ol typically involves the reaction of cyclohexanone with 4-ethylpiperazine under specific conditions. The reaction is often carried out in the presence of a reducing agent to facilitate the formation of the desired product. Common reducing agents include sodium borohydride or lithium aluminum hydride. The reaction is usually performed in an inert atmosphere to prevent oxidation and at controlled temperatures to ensure the selectivity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and advanced purification techniques, such as chromatography and crystallization, ensures the high purity of the final product.
化学反応の分析
Types of Reactions
(1S,2S)-2-(4-ethylpiperazin-1-yl)cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to modify the piperazine ring or the cyclohexane ring.
Substitution: The ethyl group on the piperazine ring can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Various alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while substitution reactions can produce a wide range of functionalized piperazine compounds.
科学的研究の応用
(1S,2S)-2-(4-ethylpiperazin-1-yl)cyclohexan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Research explores its potential as a therapeutic agent, particularly in the treatment of diseases characterized by overexpression of anti-apoptotic proteins.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism by which (1S,2S)-2-(4-ethylpiperazin-1-yl)cyclohexan-1-ol exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and influencing cellular pathways. For example, it may inhibit the activity of certain proteins involved in cell survival, leading to apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
- (1R,2S)-2-(4-ethylpiperazin-1-yl)cyclohexan-1-ol
- (1S,2S)-2-(4-methylpiperazin-1-yl)cyclohexan-1-ol
- (1S,2S)-2-(4-ethylpiperazin-1-yl)cyclohexan-1-one
Uniqueness
(1S,2S)-2-(4-ethylpiperazin-1-yl)cyclohexan-1-ol is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties
特性
分子式 |
C12H24N2O |
|---|---|
分子量 |
212.33 g/mol |
IUPAC名 |
(1S,2S)-2-(4-ethylpiperazin-1-yl)cyclohexan-1-ol |
InChI |
InChI=1S/C12H24N2O/c1-2-13-7-9-14(10-8-13)11-5-3-4-6-12(11)15/h11-12,15H,2-10H2,1H3/t11-,12-/m0/s1 |
InChIキー |
XTXQRPJIVXMSQR-RYUDHWBXSA-N |
異性体SMILES |
CCN1CCN(CC1)[C@H]2CCCC[C@@H]2O |
正規SMILES |
CCN1CCN(CC1)C2CCCCC2O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[1,1'-biphenyl]-4-yloxy}-N-(1-cyano-1,2-dimethylpropyl)propanamide](/img/structure/B13352800.png)

![tert-butyl 2-((2R,4R)-4-((tert-butoxycarbonyl)amino)-1-methylpiperidin-2-yl)-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B13352812.png)
![4-{[1,3-dioxo-2-(1-phenylethyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}benzoic acid](/img/structure/B13352813.png)
![Benzenesulfonylfluoride, 4-[3-(2-chloro-5-nitrophenoxy)propoxy]-](/img/structure/B13352822.png)

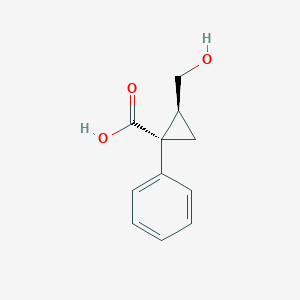
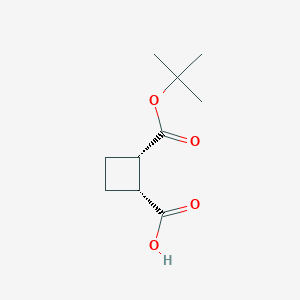
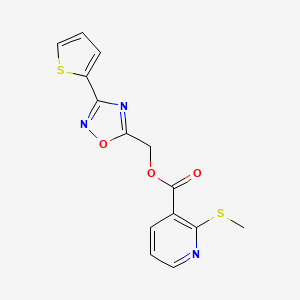


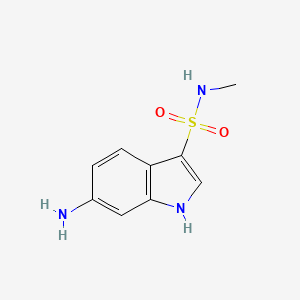

![8-Methyl-8-azabicyclo[3.2.1]octan-3-yl 3-((iodocarbonyl)oxy)-2-phenylpropanoate](/img/structure/B13352872.png)
